

# Maxima Isoflavone A: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data and Experimental Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Maxima isoflavone A*

Cat. No.: *B15195363*

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This application note provides detailed  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **Maxima isoflavone A**, a naturally occurring isoflavone isolated from *Tephrosia maxima*. The information presented here is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

## Introduction

**Maxima isoflavone A**, with the chemical structure 7-(1,3-benzodioxol-5-yl)-[1]dioxolo[4,5-h]chromen-6-one, belongs to the isoflavonoid class of natural products. Isoflavones are known for their diverse biological activities, making them a subject of interest in medicinal chemistry and pharmacology. Accurate spectral data is fundamental for researchers working on the synthesis, isolation, and biological evaluation of **Maxima isoflavone A** and its analogs.

## Spectroscopic Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Maxima isoflavone A** were recorded in  $\text{CDCl}_3$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

## $^1\text{H}$ NMR Spectral Data

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.85	s	-
H-5	7.92	d	9.0
H-6	7.27	d	9.0
H-2'	6.78	d	1.5
H-5'	6.85	d	8.0
H-6'	6.72	dd	8.0, 1.5
-O-CH <sub>2</sub> -O- (Ring A)	6.02	s	-
-O-CH <sub>2</sub> -O- (Ring B)	5.95	s	-

## <sup>13</sup>C NMR Spectral Data

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	152.8
C-3	122.1
C-4	174.6
C-4a	114.9
C-5	127.5
C-6	109.1
C-7	150.2
C-8	144.1
C-8a	154.5
C-1'	125.1
C-2'	108.7
C-3'	147.9
C-4'	147.5
C-5'	108.3
C-6'	122.4
-O-CH <sub>2</sub> -O- (Ring A)	101.8
-O-CH <sub>2</sub> -O- (Ring B)	101.2

## Experimental Protocols

The following is a general protocol for the acquisition of NMR data for isoflavones, based on standard laboratory practices.

### Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of purified **Maxima isoflavone A**.

- **Solvent Addition:** Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) TMS as an internal standard.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Homogenization:** Gently agitate the tube to ensure a homogeneous solution.

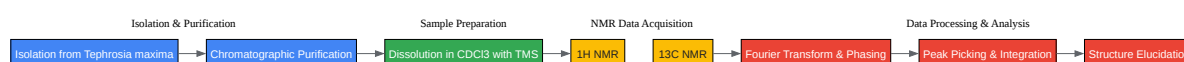
## NMR Data Acquisition

- **Instrumentation:** NMR spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 300 MHz or higher.
- **$^1\text{H}$  NMR Parameters:**
  - **Pulse Program:** A standard single-pulse experiment (zg30).
  - **Number of Scans:** 16-64, depending on the sample concentration.
  - **Spectral Width:** 0-15 ppm.
  - **Acquisition Time:** Approximately 2-4 seconds.
  - **Relaxation Delay:** 1-2 seconds.
- **$^{13}\text{C}$  NMR Parameters:**
  - **Pulse Program:** A standard proton-decoupled experiment (zgpg30).
  - **Number of Scans:** 1024-4096, due to the lower natural abundance of  $^{13}\text{C}$ .
  - **Spectral Width:** 0-200 ppm.
  - **Acquisition Time:** Approximately 1-2 seconds.
  - **Relaxation Delay:** 2 seconds.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g.,

MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for  $^1\text{H}$  NMR and the residual solvent signal of  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR.

## Workflow for NMR Analysis of Maxima Isoflavone A

The following diagram illustrates the general workflow from sample isolation to structural elucidation using NMR spectroscopy.



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Caption: General workflow for the NMR analysis of **Maxima isoflavone A**.

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## References

- 1. researchgate.net [researchgate.net]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)